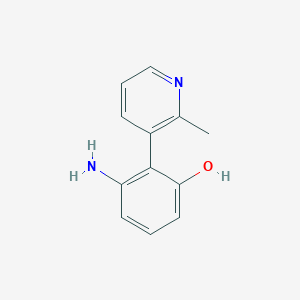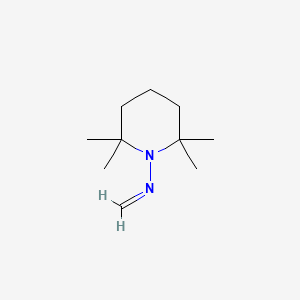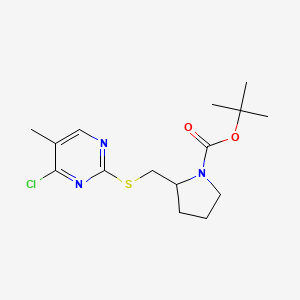
2-(1-Amino-2-tert-butoxycarbonylaminoethyl)benzoic acid methyl ester dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Amino-2-tert-butoxycarbonylaminoethyl)benzoic acid methyl ester dihydrochloride is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a tert-butoxycarbonyl group, and a benzoic acid methyl ester moiety. The dihydrochloride form indicates the presence of two hydrochloride ions, which often enhance the compound’s solubility and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-2-tert-butoxycarbonylaminoethyl)benzoic acid methyl ester dihydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the coupling of the protected amino acid with a benzoic acid derivative. The final step involves the esterification of the carboxylic acid group and the formation of the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(1-Amino-2-tert-butoxycarbonylaminoethyl)benzoic acid methyl ester dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
2-(1-Amino-2-tert-butoxycarbonylaminoethyl)benzoic acid methyl ester dihydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(1-Amino-2-tert-butoxycarbonylaminoethyl)benzoic acid methyl ester dihydrochloride involves its interaction with specific molecular targets. The amino and ester groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The Boc group provides steric protection, enhancing the compound’s stability and reactivity.
類似化合物との比較
Similar Compounds
- 2-(1-Amino-2-acetylaminoethyl)benzoic acid methyl ester
- 2-(1-Amino-2-benzylaminoethyl)benzoic acid methyl ester
- 2-(1-Amino-2-carbamoylaminoethyl)benzoic acid methyl ester
Uniqueness
2-(1-Amino-2-tert-butoxycarbonylaminoethyl)benzoic acid methyl ester dihydrochloride is unique due to the presence of the Boc group, which provides enhanced stability and protection during chemical reactions. This feature distinguishes it from similar compounds and makes it particularly valuable in synthetic chemistry and pharmaceutical research.
特性
分子式 |
C15H24Cl2N2O4 |
|---|---|
分子量 |
367.3 g/mol |
IUPAC名 |
methyl 2-[1-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoate;dihydrochloride |
InChI |
InChI=1S/C15H22N2O4.2ClH/c1-15(2,3)21-14(19)17-9-12(16)10-7-5-6-8-11(10)13(18)20-4;;/h5-8,12H,9,16H2,1-4H3,(H,17,19);2*1H |
InChIキー |
BOSOCJQSQNJCKM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCC(C1=CC=CC=C1C(=O)OC)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


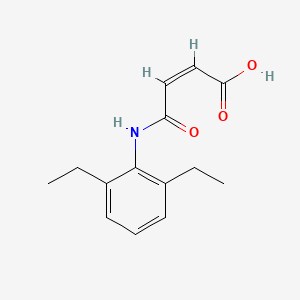
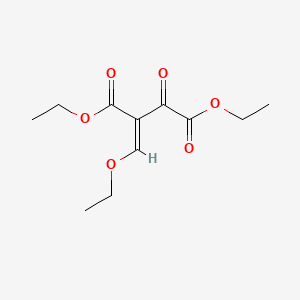
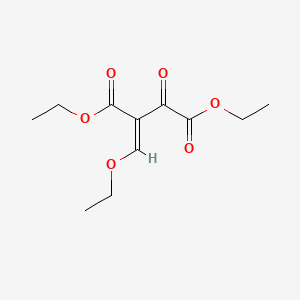
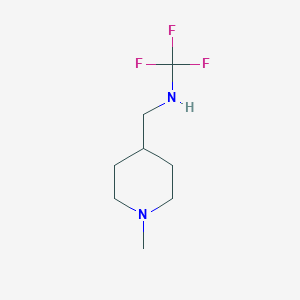
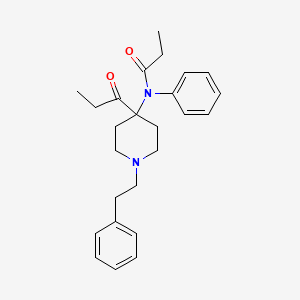
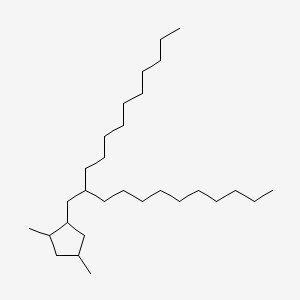
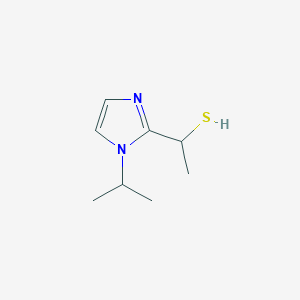
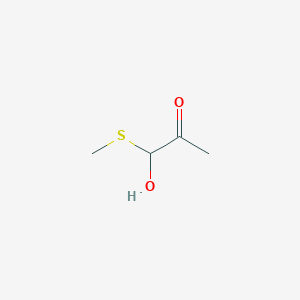
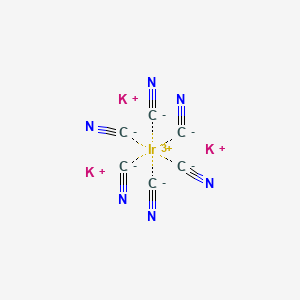
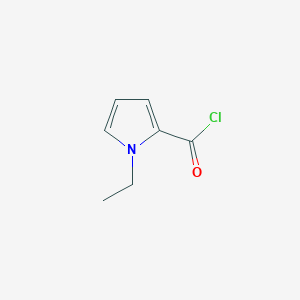
![Furo[3,4-b]pyridin-7(5H)-one, 5,5-bis(1-ethyl-2-methyl-1H-indol-3-yl)-](/img/structure/B13948237.png)
